![molecular formula C10H8N2O3S B2612862 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid CAS No. 32991-52-9](/img/structure/B2612862.png)
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . This type of compound is often found in drugs and other active pharmaceutical ingredients .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one in the compound you’re asking about, has been a subject of research. An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered heterocyclic ring with an oxygen and two nitrogen atoms. They constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis
1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles depend on the electron-withdrawing and donating substituents in the 3 and 4 positions of the 1,2,4-oxadiazole . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .Wissenschaftliche Forschungsanwendungen
Alkaline Phosphatase Inhibitors
Research has shown that derivatives of phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides exhibit significant inhibitory activity against human alkaline phosphatase (ALP). One study highlighted the synthesis of these compounds, demonstrating their potential in inhibiting ALP with potent activity. These findings suggest their applicability in designing potent inhibitors for ALP-related disorders (Iqbal et al., 2019).
Aldose Reductase Inhibitors
Another area of application is in the inhibition of aldose reductase (ALR2), where 1,2,4-oxadiazol-5-yl-acetic acids have been synthesized and tested. The research identified several compounds with submicromolar inhibitory levels, highlighting their role in preventing cataract development in diabetic rats. This indicates their potential for therapeutic use in treating or preventing diabetic complications (La Motta et al., 2008).
Anticancer and Antimicrobial Applications
Compounds featuring the 1,3,4-oxadiazole core have been evaluated for their anticancer and antimicrobial properties. For instance, derivatives have been synthesized for their potential in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational and pharmacological evaluations underscore their versatility in addressing various health issues, including their significant effects in toxicity assessment and tumor inhibition (Faheem, 2018).
Antimicrobial and Hemolytic Agents
Research into N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides has shown these compounds to possess antimicrobial and hemolytic activity. Their synthesis and evaluation reveal active properties against selected microbial species, presenting a less toxic option for further biological screenings (Rehman et al., 2016).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It’s known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties , which could potentially influence their interaction with target proteins.
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Result of Action
Similar compounds have shown inhibitory activity against various diseases .
Biochemische Analyse
Biochemical Properties
Oxadiazoles, the class of compounds it belongs to, are known to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and others
Cellular Effects
Some oxadiazole derivatives have shown significant inhibitory activity in lipopolysaccharide-induced BV2 cells, indicating potential anti-neuroinflammatory activity .
Molecular Mechanism
The synthesis of oxadiazoles typically involves the coupling of amidoximes with acyl reagents such as anhydrides, followed by cyclodehydration .
Eigenschaften
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-8(14)6-16-10-11-9(12-15-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJIRQSSLPUVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
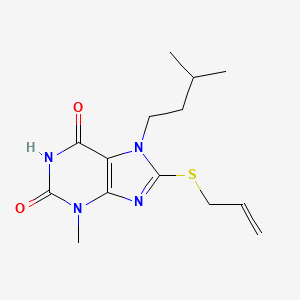
![2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2612782.png)
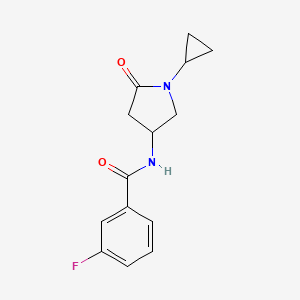

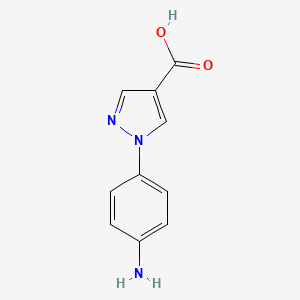
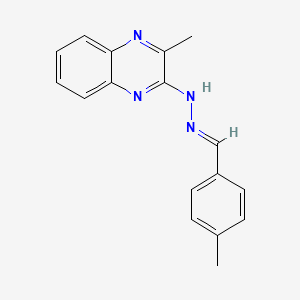
![5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612791.png)

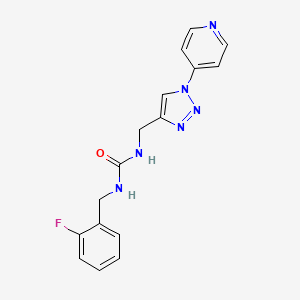
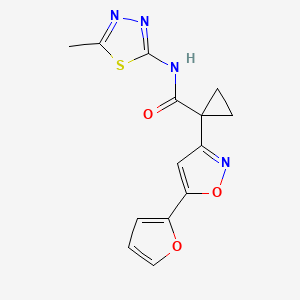
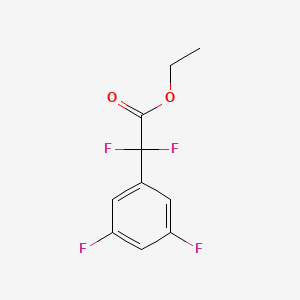
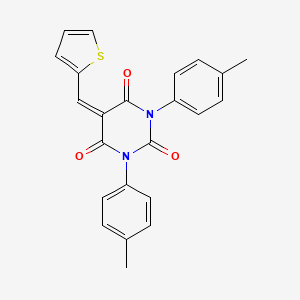
![3-((1-(4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2612801.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
